molecular formula C17H31N3O3 B14778958 tert-Butyl 3-((S)-2-amino-N-cyclopropyl-3-methylbutanamido)pyrrolidine-1-carboxylate

tert-Butyl 3-((S)-2-amino-N-cyclopropyl-3-methylbutanamido)pyrrolidine-1-carboxylate

Cat. No.: B14778958
M. Wt: 325.4 g/mol
InChI Key: JWQFFRBLKNVBKQ-UHFFFAOYSA-N
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Description

tert-Butyl 3-((S)-2-amino-N-cyclopropyl-3-methylbutanamido)pyrrolidine-1-carboxylate is a complex organic compound that features a tert-butyl group, a pyrrolidine ring, and an amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-((S)-2-amino-N-cyclopropyl-3-methylbutanamido)pyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common method involves the protection of the amino group using tert-butoxycarbonyl (Boc) protection, followed by the formation of the amide bond through coupling reactions. The reaction conditions often include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) in an organic solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-((S)-2-amino-N-cyclopropyl-3-methylbutanamido)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., m-CPBA), reducing agents (e.g., NaBH4), and alkylating agents (e.g., alkyl halides). The reactions are typically carried out under controlled conditions, such as low temperatures for reduction reactions and anhydrous conditions for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield N-oxides, reduction may produce amines, and substitution reactions may result in alkylated derivatives .

Mechanism of Action

The mechanism of action of tert-Butyl 3-((S)-2-amino-N-cyclopropyl-3-methylbutanamido)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 3-((S)-2-amino-N-cyclopropyl-3-methylbutanamido)pyrrolidine-1-carboxylate is unique due to its specific structural features, such as the presence of a cyclopropyl group and a tert-butyl-protected amine. These features confer distinct reactivity and biological activity compared to similar compounds .

Properties

Molecular Formula

C17H31N3O3

Molecular Weight

325.4 g/mol

IUPAC Name

tert-butyl 3-[(2-amino-3-methylbutanoyl)-cyclopropylamino]pyrrolidine-1-carboxylate

InChI

InChI=1S/C17H31N3O3/c1-11(2)14(18)15(21)20(12-6-7-12)13-8-9-19(10-13)16(22)23-17(3,4)5/h11-14H,6-10,18H2,1-5H3

InChI Key

JWQFFRBLKNVBKQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)N(C1CC1)C2CCN(C2)C(=O)OC(C)(C)C)N

Origin of Product

United States

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